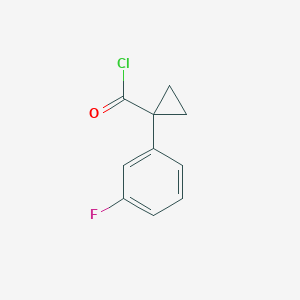

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H8ClFO It is a derivative of cyclopropanecarbonyl chloride, where a fluorophenyl group is attached to the cyclopropane ring

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 3-fluorophenylmagnesium bromide with cyclopropanecarbonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3-Fluorophenylmagnesium bromide+Cyclopropanecarbonyl chloride→1-(3-Fluorophenyl)cyclopropanecarbonyl chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic substitution at the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom. Key reactions include:

Amide Formation

Reaction with primary or secondary amines yields substituted amides. For example:

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride+R-NH2Et3N1-(3-Fluorophenyl)cyclopropanecarboxamide+HCl

-

Typical conditions : Room temperature, inert solvents (e.g., dichloromethane, THF), and a base (e.g., triethylamine) to neutralize HCl .

-

Yield : ~75–90% depending on steric hindrance of the amine .

Esterification

Alcohols or phenols react to form esters:

R-OH+1-(3-Fluorophenyl)cyclopropanecarbonyl chloride→R-O-CO-cyclopropane-3-fluorophenyl+HCl

-

Application : Used in peptide synthesis to protect amino groups.

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway, influenced by reaction conditions:

| Condition | Product | Mechanism | Yield | Source |

|---|---|---|---|---|

| Aqueous base (NaOH) | 1-(3-Fluorophenyl)cyclopropanecarboxylic acid | Nucleophilic attack | >95% | |

| Acidic (H₂O/H⁺) | Same as above | Slow, non-catalytic | ~60–70% |

-

Kinetics : Hydrolysis in basic media is rapid due to hydroxide ion nucleophilicity, while acidic conditions proceed via a six-membered transition state .

Reduction and Oxidation

The cyclopropane ring and carbonyl group exhibit distinct reactivity:

Reduction

-

Cyclopropane ring : Resists hydrogenation under mild conditions but undergoes ring-opening with H₂/Pd at high pressure.

-

Carbonyl group : LiAlH₄ reduces the carbonyl to a hydroxymethyl group, yielding 1-(3-fluorophenyl)cyclopropanemethanol.

Oxidation

-

Side-chain oxidation : KMnO₄ oxidizes the cyclopropane ring to a diketone under acidic conditions.

Coupling Reactions

Widely used in pharmaceutical synthesis for C–N or C–O bond formation:

Peptide Coupling

Acts as an acylating agent in solid-phase peptide synthesis (SPPS):

Resin-bound amine+1-(3-Fluorophenyl)cyclopropanecarbonyl chloride→Acylated peptide

-

Efficiency : >90% coupling yield in DMF with HOBt/DIEA.

Suzuki-Miyaura Cross-Coupling

The 3-fluorophenyl group participates in palladium-catalyzed couplings. For example, with aryl boronic acids:

Ar-B(OH)2+1-(3-Fluorophenyl)cyclopropanecarbonyl chloridePd(PPh3)4Biaryl cyclopropanecarbonyl chloride

Stability and Side Reactions

-

Thermal stability : Decomposes above 150°C via cyclopropane ring opening.

-

Moisture sensitivity : Reacts violently with water, necessitating anhydrous handling .

Comparative Reactivity

| Reaction Type | This compound | Benzoyl Chloride | Cyclopropanecarbonyl Chloride |

|---|---|---|---|

| Hydrolysis Rate | Slower (steric hindrance) | Fastest | Moderate |

| Amidation Yield | 85–90% | 95% | 80% |

| Stability in Storage | 6 months at -20°C | 12 months at RT | 3 months at -20°C |

Scientific Research Applications

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

Material Science: It is utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds such as:

1-(4-Fluorophenyl)cyclopropanecarbonyl chloride: Similar structure but with the fluorine atom in the para position.

Cyclopropanecarbonyl chloride: Lacks the fluorophenyl group, making it less versatile in certain synthetic applications.

1-(2-Fluorophenyl)cyclopropanecarbonyl chloride: Fluorine atom in the ortho position, which may affect its reactivity and applications.

The uniqueness of this compound lies in the position of the fluorine atom, which can influence its chemical properties and reactivity.

Biological Activity

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 3-fluorophenyl group and a carbonyl chloride functional group. Its molecular formula is C10H8ClFO, with a molecular weight of approximately 196.63 g/mol. The presence of the fluorine atom enhances its reactivity, making it an attractive candidate for various chemical and pharmaceutical applications.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Direct Chlorination : Chlorination of the corresponding cyclopropanecarboxylic acid or its derivatives.

- Reactions with Aryl Halides : Utilizing aryl halides in nucleophilic substitution reactions to introduce the 3-fluorophenyl group.

- Cyclopropanation Reactions : Employing cyclopropanation techniques to construct the cyclopropane framework.

These methods highlight the versatility of this compound as a building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow for significant interactions with active sites, potentially leading to inhibition or modulation of enzymatic activities.

Structure-Activity Relationships (SAR)

The position and type of substituents on the phenyl ring significantly influence the compound's biological properties. For example, substituents such as chlorine or methyl in different positions yield compounds with varied activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride | 4-fluoro substitution on phenyl | Different position affects reactivity |

| 1-(3-Chlorophenyl)cyclopropanecarbonyl chloride | Chlorine instead of fluorine | Potentially different biological activity |

| 1-(3-Methylphenyl)cyclopropanecarbonyl chloride | Methyl substitution on phenyl | Variation in lipophilicity affecting bioactivity |

| 1-(2-Fluorophenyl)cyclopropanecarbonyl chloride | Fluorine at the ortho position | Unique steric effects influencing reactions |

These variations illustrate how minor changes can lead to significant differences in biological activity.

Case Studies

Recent studies have investigated the inhibitory effects of similar compounds on various kinases, which are critical targets in cancer therapy:

- GSK-3β Inhibition : Compounds structurally related to this compound have shown promising GSK-3β inhibitory activity with IC50 values ranging from 10 nM to over 400 nM. The introduction of specific substituents was found to enhance potency against this target .

- Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile while maintaining efficacy against target kinases .

Properties

CAS No. |

361211-23-6 |

|---|---|

Molecular Formula |

C10H8ClFO |

Molecular Weight |

198.62 g/mol |

IUPAC Name |

1-(3-fluorophenyl)cyclopropane-1-carbonyl chloride |

InChI |

InChI=1S/C10H8ClFO/c11-9(13)10(4-5-10)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2 |

InChI Key |

YYQDZLISSBYUED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)F)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.